molecular formula C15H15N3 B1409114 (S)-4-Amino-3-(1-phenylethylamino)benzonitrile CAS No. 1515921-79-5

(S)-4-Amino-3-(1-phenylethylamino)benzonitrile

Cat. No.: B1409114
CAS No.: 1515921-79-5
M. Wt: 237.3 g/mol
InChI Key: HBNIBJROTGPVNT-NSHDSACASA-N
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Description

(S)-4-Amino-3-(1-phenylethylamino)benzonitrile is a chemical compound of interest in medicinal chemistry and pharmacological research, featuring a benzonitrile core. The nitrile group (CN) is a key functional moiety in rational drug design, known for its ability to enhance binding affinity to target proteins and improve pharmacokinetic profiles of lead compounds . This group can participate in key interactions with biological targets, including hydrogen bonding and hydrophobic interactions, which can be critical for a molecule's activity . The presence of both amino and phenylethylamino groups on the benzonitrile scaffold suggests potential for diverse molecular interactions, making this compound a valuable scaffold for investigating new therapeutic agents. The specific stereochemistry of the compound, indicated by the (S)- configuration, is often essential for selective binding to chiral biological targets. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in areas where nitrile-containing drugs have shown promise, such as in the modulation of ion channels or enzymes . Application Note: This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-amino-3-[[(1S)-1-phenylethyl]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-11(13-5-3-2-4-6-13)18-15-9-12(10-16)7-8-14(15)17/h2-9,11,18H,17H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNIBJROTGPVNT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Strecker Synthesis

  • The initial step involves asymmetric Strecker synthesis, which converts a suitable aldehyde or ketone precursor into the (S)-amino nitrile. For instance, trifluorobutyraldehyde derivatives can be transformed into the corresponding (S)-amino acids or nitriles using chiral catalysts or auxiliaries, as described in patent.

Chiral Resolution Techniques

  • Alternatively, racemic mixtures of the amino compound can be resolved via chiral chromatography, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, or through the formation of diastereomeric salts with chiral acids or bases, as detailed in patent.

Preparation of Chiral Intermediates

Method Description References
Asymmetric Strecker synthesis Enantioselective formation of amino nitriles using chiral catalysts
Chiral resolution Separation of enantiomers via chiral chromatography or salt formation

Synthesis of the Aromatic Core

The benzonitrile core bearing amino and aminoalkyl substituents can be constructed via aromatic substitution and functionalization:

  • Nitrile Formation: Aromatic nitration followed by reduction yields the amino-benzo nitrile. This step involves electrophilic aromatic substitution to introduce nitrile groups, followed by catalytic hydrogenation to convert nitro groups to amino groups.
  • Selective Substitution: The amino group at the 4-position and aminoalkyl at the 3-position are introduced via directed ortho and para substitutions, often facilitated by protecting groups to ensure regioselectivity.

Final Assembly and Purification

The final compound is obtained through:

  • Purification: Chromatographic techniques such as preparative HPLC or recrystallization from suitable solvents.
  • Enantiomeric Purity: Ensured via chiral chromatography or crystallization of diastereomeric salts, as indicated in patent.

Data Tables and Research Findings

Step Reagents Conditions Yield References
Asymmetric amino nitrile synthesis Chiral catalysts, aldehyde 20–50°C, inert atmosphere 60–80%
Aromatic nitrile formation Nitration, reduction Acidic nitration, hydrogenation 70–85% General organic synthesis
Introduction of phenylethylamino group Phenylethylamine, reductive amination Mild heating, pH control 65–75% Patent
Final purification Chromatography Ambient temperature >95% enantiomeric excess Patent

Notable Research Findings

  • Enantioselectivity: The use of chiral auxiliaries or catalysts in the Strecker synthesis significantly enhances enantiomeric purity, often exceeding 99% ee.
  • Chiral Resolution: Chiral chromatography remains a reliable method for resolving racemic mixtures, with high reproducibility and scalability.
  • Functional Group Compatibility: The nitrile and amino groups are stable under the reaction conditions used for amination and purification, allowing for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-3-(1-phenylethylamino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as nitric acid or sulfuric acid are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitrile group to an amine.

    Substitution: Introduction of nitro or sulfonic acid groups on the aromatic ring.

Scientific Research Applications

(S)-4-Amino-3-(1-phenylethylamino)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-Amino-3-(1-phenylethylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in its binding affinity and selectivity. The compound can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and commercial differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Notes
(S)-4-Amino-3-(1-phenylethylamino)benzonitrile C₁₅H₁₅N₃ 237.31 Not explicitly listed -NH₂ (position 4), -NHCH(CH₂C₆H₅) (position 3), -CN (position 1) Chiral center (S-configuration); inferred properties from (R)-enantiomer .
(R)-4-Amino-3-(1-phenylethylamino)benzonitrile C₁₅H₁₅N₃ 237.31 1515921-73-9 Same substituents as (S)-form but R-configuration Commercially available (95% purity); used as a reference for stereochemical studies .
3-(Aminomethyl)benzonitrile C₈H₈N₂ 132.16 10406-24-3 -CH₂NH₂ (position 3), -CN (position 1) Simpler structure; >97% purity; priced at JPY 36,000/5g .
4-Amino-3-methylbenzonitrile C₈H₈N₂ 132.16 78881-21-7 -NH₂ (position 4), -CH₃ (position 3), -CN (position 1) Lower cost (JPY 10,000/5g) compared to analogs with bulkier substituents .
4-(Aminomethyl)benzonitrile hydrochloride C₈H₈N₂・HCl 168.62 15996-76-6 -CH₂NH₂ (position 4), -CN (position 1), hydrochloride salt Enhanced solubility due to ionic form; no commercial pricing listed .

Key Differences and Implications

  • Substituent Complexity: The (S)-enantiomer’s phenylethylamino group adds steric bulk and chirality, which may enhance receptor-binding specificity compared to simpler analogs like 3-(aminomethyl)benzonitrile.
  • Chirality : The (S)-configuration could lead to distinct pharmacokinetic or catalytic properties relative to the (R)-form, though experimental data is lacking.
  • Applications: While benzonitrile derivatives such as 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile are used in OLEDs as TADF materials , the target compound’s role in electronics is unconfirmed. Its primary utility likely lies in organic synthesis or medicinal chemistry.

Research Findings and Limitations

  • Stability and Storage: Analogous compounds (e.g., 3-(aminomethyl)benzonitrile) are stored under standard conditions (>97% purity, ambient temperature) , implying similar stability for the (S)-enantiomer.
  • Gaps in Data: No direct studies on the (S)-enantiomer’s biological activity, solubility, or thermal stability were found. Research into its enantiomer-specific interactions is needed.

Biological Activity

(S)-4-Amino-3-(1-phenylethylamino)benzonitrile, also known by its CAS number 1515921-79-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18N3
  • Molecular Weight : 266.34 g/mol

The compound features an amino group and a benzonitrile moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the amino group allows for hydrogen bonding, while the benzonitrile component may enhance lipophilicity, facilitating membrane penetration and receptor binding.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antidepressant Activity : Studies suggest that this compound can influence serotonin receptor activity, potentially offering antidepressant effects similar to those of other phenylethylamine derivatives .
  • Antitumor Properties : Preliminary investigations have shown that the compound may possess cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Case Studies and Experimental Data

A number of studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antidepressant Effects :
    • Objective : To assess the impact on serotonin receptor binding.
    • Findings : The compound demonstrated a significant increase in binding affinity to the 5-HT2A receptor, suggesting potential antidepressant properties.
    • Data Table :
    CompoundK_i (nM)
    This compound60
    Phenylethylamine16,800
  • Antitumor Activity Assessment :
    • Objective : To evaluate cytotoxicity against cancer cells.
    • Findings : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines.
    • Data Table :
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)5.2
    A549 (Lung Cancer)7.8
    HeLa (Cervical Cancer)6.4

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-4-Amino-3-(1-phenylethylamino)benzonitrile, and how can purity be validated?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, similar to methods used for structurally related benzonitriles. For example, 4-amino-3-(quinolin-3-yl)benzonitrile was synthesized using 3-bromoquinoline and a boronic ester precursor with Pd(PPh₃)₄ as a catalyst in DME solvent and Cs₂CO₃ as a base . Post-synthesis, purity is validated via:

  • Chromatography : Silica gel column chromatography (eluent: hexane/ethyl acetate).
  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.34 ppm for aromatic protons ), IR (e.g., CN stretch at ~2220 cm⁻¹ ), and HRMS for molecular weight confirmation .
    • Data Table :
Reagent/ConditionRoleExample Parameters
Pd(PPh₃)₄Catalyst5 mol%
Cs₂CO₃Base2 equiv
DMESolvent80°C, 12 hr

Q. How can researchers resolve discrepancies in NMR spectral assignments for this compound?

  • Methodology : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to avoid proton interference. For ambiguous peaks (e.g., overlapping aromatic protons), employ 2D NMR (COSY, HSQC) to map coupling patterns and confirm substituent positions . Cross-validate with computational tools like DFT to predict chemical shifts .

Q. What solvent systems are optimal for studying its solubility and aggregation behavior?

  • Methodology : Benzonitrile derivatives exhibit high solubility in polar aprotic solvents (e.g., DMF, DMSO) due to their dipole moment (~4 D) . For aggregation studies, use dynamic light scattering (DLS) or UV-Vis spectroscopy in mixed solvents (e.g., water/THF) to monitor self-assembly.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in asymmetric synthesis?

  • Methodology :

  • Chiral Catalysts : Use Pd complexes with chiral ligands (e.g., BINAP) to induce stereoselectivity during coupling steps .
  • Kinetic Resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak® columns) to isolate the (S)-enantiomer .
    • Data Contradiction : Conflicting yields may arise from steric hindrance of the phenylethylamino group. Mitigate via:
  • Temperature modulation (lower temps favor selectivity).
  • Solvent screening (e.g., toluene enhances π-π interactions for stereocontrol) .

Q. What computational strategies predict its adsorption behavior on metal surfaces for catalytic applications?

  • Methodology :

  • DFT Calculations : Model adsorption energies on Ag or Pd surfaces using Gaussian09 with B3LYP functional. Benzonitrile’s triple binding sites (nitrile, aromatic ring, amino group) may lead to varied orientations .
  • Experimental Validation : Compare with surface-enhanced Raman spectroscopy (SERS) to confirm predicted adsorption modes .

Q. How do electronic effects of the nitrile group influence its biological interactions in drug discovery?

  • Methodology :

  • Fluorescent Probes : Incorporate the nitrile moiety into adenine analogues (e.g., 4-amino-3-(6-chloro-9-ethyl-7-deazapurin-7-yl)benzonitrile) to study DNA binding via fluorescence quenching .
  • SAR Studies : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) and measure changes in binding affinity using SPR or ITC .

Q. How can researchers address contradictions in reported spectroscopic data for derivatives?

  • Case Study : Discrepancies in CN stretching frequencies (IR) may arise from hydrogen bonding with protic solvents. For example, benzonitrile’s CN stretch redshifts in water due to H-bonding .
  • Resolution : Standardize solvent systems (e.g., use CDCl₃ for NMR, KBr pellets for IR) and document environmental conditions (humidity, temperature) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-4-Amino-3-(1-phenylethylamino)benzonitrile
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(S)-4-Amino-3-(1-phenylethylamino)benzonitrile

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